molecular formula C19H16BrNO3S B1403691 5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 777075-57-7

5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No. B1403691
CAS RN: 777075-57-7
M. Wt: 418.3 g/mol
InChI Key: AMLZLORVKZAHOH-UHFFFAOYSA-N
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Description

The compound is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and two carbonyl groups. They are often used in medicinal chemistry due to their biological activity .

Scientific Research Applications

Corrosion Inhibition

Thiazolidinedione derivatives, closely related to the specified compound, have been investigated as corrosion inhibitors. One study explored their efficiency in inhibiting mild steel corrosion in hydrochloric acid solutions. The inhibition effectiveness increased with concentration, and the adsorption of these inhibitors on the mild steel surface obeyed the Langmuir adsorption isotherm. Polarization studies indicated that these inhibitors were of a mixed type, and theoretical calculations supported the experimental findings (Yadav, Behera, Kumar, & Yadav, 2015).

Antimicrobial Activity

Another research area involves the antimicrobial properties of thiazolidinedione derivatives. A study synthesized new derivatives and tested their in vitro antimicrobial activities against various pathogenic strains of bacteria and fungi. Some compounds exhibited significant inhibitory activities, surpassing those of reference drugs, particularly against Gram-positive bacterial strains and the fungus Candida albicans (Stana et al., 2014).

Structural and Synthetic Chemistry

The structural aspects of thiazolidinedione derivatives have been a subject of interest as well. A study described the synthesis of new derivatives with various arylidene groups. The structures were confirmed through various spectroscopic methods, and the crystal structure of one compound was determined using single-crystal X-ray diffraction data (Popov-Pergal et al., 2010).

properties

IUPAC Name

5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO3S/c1-12-3-5-13(6-4-12)11-21-18(22)17(25-19(21)23)10-14-9-15(20)7-8-16(14)24-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLZLORVKZAHOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(5-Bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(5-bromo-2-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione

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